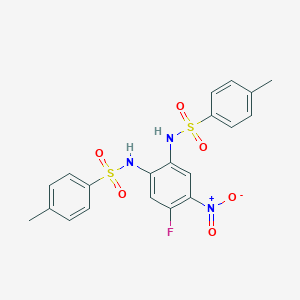

1,2-Ditosylamino-4-fluoro-5-nitrobenzene

Description

Properties

IUPAC Name |

N-[4-fluoro-2-[(4-methylphenyl)sulfonylamino]-5-nitrophenyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O6S2/c1-13-3-7-15(8-4-13)31(27,28)22-18-11-17(21)20(24(25)26)12-19(18)23-32(29,30)16-9-5-14(2)6-10-16/h3-12,22-23H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCMRZDOSXXSLEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2NS(=O)(=O)C3=CC=C(C=C3)C)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395895 | |

| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113269-03-7 | |

| Record name | N,N'-(4-Fluoro-5-nitro-1,2-phenylene)bis(4-methylbenzene-1-sulfonamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene

This guide provides a comprehensive overview of the methodologies and analytical reasoning required for the complete structure elucidation of 1,2-ditosylamino-4-fluoro-5-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of complex aromatic compounds. This document moves beyond a simple recitation of protocols to offer insights into the causal relationships behind experimental choices, ensuring a robust and self-validating approach to structural confirmation.

Introduction and Synthetic Strategy

The target molecule, this compound, is a complex aromatic system featuring two sulfonamide linkages, a nitro group, and a fluorine atom. The precise arrangement of these substituents on the benzene ring is critical for its potential applications, necessitating unambiguous structural verification.

While direct synthetic routes for this specific molecule are not readily found in the literature, a logical and high-yielding synthesis can be postulated starting from commercially available precursors. A plausible synthetic pathway involves the tosylation of 4-fluoro-5-nitro-1,2-phenylenediamine. This precursor can be synthesized from 1,2-diamino-4-nitrobenzene, which is prepared by the partial reduction of 2,4-dinitroaniline[1][2]. The tosylation reaction would proceed by reacting 4-fluoro-5-nitro-1,2-phenylenediamine with p-toluenesulfonyl chloride in the presence of a suitable base, such as pyridine or triethylamine.

The rationale for this synthetic choice is the well-established reactivity of aromatic amines towards sulfonyl chlorides to form stable sulfonamides[3]. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring is not expected to significantly hinder the nucleophilicity of the amino groups in this reaction.

A Multi-faceted Approach to Structure Elucidation

The following diagram illustrates the workflow for the comprehensive structure elucidation of the target compound.

Caption: Workflow for the synthesis and structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Connectivity

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information about the number and environment of the protons in the molecule.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.0 - 8.5 | d | 1H | Ar-H (ortho to NO₂) | The strong electron-withdrawing effect of the nitro group deshields the adjacent proton, shifting it significantly downfield. |

| ~7.8 - 8.0 | d | 4H | Ar-H (ortho to SO₂) | Protons on the tosyl groups adjacent to the sulfonyl group are deshielded. |

| ~7.3 - 7.5 | d | 4H | Ar-H (meta to SO₂) | Protons on the tosyl groups meta to the sulfonyl group are less deshielded. |

| ~7.0 - 7.3 | d | 1H | Ar-H (ortho to F) | The fluorine atom will couple with the adjacent proton, resulting in a doublet. |

| ~2.4 | s | 6H | CH₃ (tosyl) | The methyl groups of the two tosyl moieties are chemically equivalent and will appear as a singlet. |

| ~9.0 - 10.0 | br s | 2H | N-H (sulfonamide) | The sulfonamide protons are acidic and their chemical shift can be concentration and solvent dependent. They may appear as a broad singlet. |

Note: 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

The interpretation of the aromatic region is crucial. The distinct chemical shifts and coupling patterns of the aromatic protons are dictated by the electronic effects of the substituents[6][7]. The nitro group is a strong electron-withdrawing group, causing a significant downfield shift for the proton ortho to it. The fluorine atom, being electronegative, will also influence the chemical shift of the adjacent proton and will exhibit characteristic coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 - 160 | C-F | The carbon directly attached to the fluorine atom will show a large chemical shift and a strong coupling constant with ¹⁹F. |

| ~145 - 150 | C-NO₂ | The carbon attached to the nitro group is significantly deshielded. |

| ~140 - 145 | C-S (tosyl) | The ipso-carbon of the tosyl groups. |

| ~135 - 140 | C-N (benzenoid) | The carbons of the central benzene ring attached to the nitrogen atoms. |

| ~130 - 135 | C-CH₃ (tosyl) | The ipso-carbon of the tosyl groups attached to the methyl group. |

| ~125 - 130 | CH (tosyl) | The aromatic carbons of the tosyl groups. |

| ~115 - 125 | CH (benzenoid) | The aromatic carbons of the central benzene ring. |

| ~21 | CH₃ (tosyl) | The methyl carbons of the tosyl groups. |

Aromatic carbons typically resonate in the range of 120-150 ppm[8][9]. The presence of electron-withdrawing groups like nitro and sulfonyl groups, as well as the fluorine atom, will cause the attached carbons to appear at the lower end of this range[10].

¹⁹F NMR Spectroscopy

A fluorine NMR spectrum will show a single resonance for the fluorine atom, and its coupling to neighboring protons will further confirm the substitution pattern on the aromatic ring.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of the compound, which in turn confirms its elemental composition[11].

Expected HRMS Data:

-

Molecular Formula: C₂₀H₁₈FN₃O₆S₂

-

Calculated Exact Mass: 495.0570

-

Observed m/z: [M+H]⁺ at 496.0648

The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. Key expected fragments would include the loss of one or both tosyl groups (mass = 155.02) and the nitro group (mass = 46.01)[12][13].

The following diagram illustrates the expected key fragmentations of this compound in a mass spectrometer.

Caption: Predicted mass fragmentation pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Data:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3400 | N-H stretch | Sulfonamide (N-H) |

| 1500 - 1550 and 1300 - 1350 | Asymmetric and symmetric NO₂ stretch | Nitro group (NO₂) |

| 1350 - 1300 and 1160 - 1150 | Asymmetric and symmetric SO₂ stretch | Sulfonamide (SO₂) |

| 1250 - 1000 | C-F stretch | Aryl-F |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1600 - 1450 | C=C stretch | Aromatic ring |

The presence of strong absorption bands corresponding to the N-H, S=O, and N=O stretching vibrations provides compelling evidence for the presence of the sulfonamide and nitro functionalities[14][15].

Experimental Protocols

Synthesis of this compound

-

To a solution of 4-fluoro-5-nitro-1,2-phenylenediamine (1.0 eq) in anhydrous pyridine at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold 1M HCl.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

NMR Sample Preparation

-

Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

HRMS Sample Preparation

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

-

Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).

-

Acquire the mass spectrum in positive or negative ion mode using an electrospray ionization (ESI) source.

FTIR Sample Preparation

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly onto the ATR crystal.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic interpretation of data from multiple spectroscopic techniques. By combining the detailed connectivity information from NMR, the precise molecular weight and fragmentation data from HRMS, and the functional group identification from FTIR, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently characterize this and other complex aromatic molecules.

References

-

Chemsrc. 1,2-Dichloro-4-fluoro-5-nitrobenzene | CAS#:2339-78-8. Available from: [Link]

-

PubChem. 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Differentiation of volatile aromatic isomers and structural elucidation of volatile compounds in essential oils by combination of HPLC separation and crystalline sponge method. Available from: [Link]

-

ResearchGate. Structure of nitrobenzene and its derivatives. Available from: [Link]

-

Organic Syntheses. 1,2-diamino-4-nitrobenzene. Available from: [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Revue Roumaine de Chimie. DIFFERENTIAL ANALYSIS IN MASS SPECTROMETRY. 2. Available from: [Link]

-

ResearchGate. FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper... Available from: [Link]

-

ResearchGate. NMR Spectroscopy of Aromatic Compounds (#1e). Available from: [Link]

-

YouTube. Structure Elucidation of Organic Compounds. Available from: [Link]

-

PubChem. 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. US4164517A - Preparation of fluoronitrobenzene.

-

ResearchGate. THE PREFERENTIAL TOSYLATION OF THE ENDO-5-HYDROXYL GROUP OF 1,4;3,6-DIANHYDRO-D-GLUCITOL. Available from: [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available from: [Link]

-

T3DB. Nitrobenzene (T3D4216). Available from: [Link]

-

PubMed Central. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available from: [Link]

-

Intertek. Molecular Structure Characterisation and Structural Elucidation. Available from: [Link]

-

National Institute of Standards and Technology. Benzene, nitro- - the NIST WebBook. Available from: [Link]

-

Chemistry LibreTexts. 2.10: Spectroscopy of Aromatic Compounds. Available from: [Link]

-

Research India Publications. Synthesis and characterization of some sulfonamide dervatives. Available from: [Link]

-

PubChem. 4-Fluorobenzene-1,2-diamine. National Center for Biotechnology Information. Available from: [Link]

-

PubMed Central. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. Available from: [Link]

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Available from: [Link]

-

ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available from: [Link]

-

ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Available from: [Link]

-

PubMed Central. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Available from: [Link]

-

Taylor & Francis Online. Photoreaction of nitrobenzene derivatives with alkyl thiols giving sulfonamides and derivatives. Available from: [Link]

-

National Institute of Standards and Technology. Benzene, 1-fluoro-4-nitro- - the NIST WebBook. Available from: [Link]

-

Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. revroum.lew.ro [revroum.lew.ro]

- 13. Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

1H NMR spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene

An In-Depth Technical Guide to the ¹H NMR Spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene

This guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular characterization. This document delves into the theoretical underpinnings of the spectrum, predictive analysis of proton resonances, and practical considerations for spectral acquisition and interpretation.

Introduction: The Structural Elucidation Challenge

This compound is a complex aromatic compound with significant potential in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of such structures. The ¹H NMR spectrum, in particular, offers a detailed roadmap of the proton environment within the molecule.

This guide will deconstruct the anticipated ¹H NMR spectrum of this molecule, providing a framework for its interpretation based on fundamental principles and empirical data from related structures.

Theoretical Framework: Deciphering the ¹H NMR Spectrum

The ¹H NMR spectrum of an aromatic compound is governed by the chemical environment of each proton, which influences its chemical shift (δ), and its interaction with neighboring nuclei, which dictates the spin-spin coupling (J).

Chemical Shift in Substituted Benzenes

The chemical shift of a proton on a benzene ring is highly sensitive to the electronic nature of the substituents. Protons on an unsubstituted benzene ring resonate at approximately 7.3 ppm[1][2][3].

-

Electron-Withdrawing Groups (EWGs): Groups like the nitro group (-NO₂) are strongly electron-withdrawing through both inductive and resonance effects. This deshields the protons on the aromatic ring, causing their signals to shift downfield (to a higher ppm value)[3][4]. The deshielding effect is most pronounced at the ortho and para positions[4].

-

Electron-Donating Groups (EDGs): The tosylamino group (-NHTs) is generally considered electron-donating through resonance, where the nitrogen lone pair can delocalize into the aromatic ring. This shields the aromatic protons, shifting their signals upfield (to a lower ppm value).

-

Halogens: The fluorine atom exhibits a dual electronic effect. It is inductively electron-withdrawing but can be weakly electron-donating through resonance. Its primary influence on the ¹H NMR spectrum, however, is through spin-spin coupling.

Spin-Spin Coupling

Spin-spin coupling provides information about the connectivity of atoms. In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the coupled protons:

-

Ortho Coupling (³JHH): Typically in the range of 7-10 Hz[1].

-

Meta Coupling (⁴JHH): Smaller, in the range of 2-3 Hz[1].

-

Para Coupling (⁵JHH): Generally very small or zero.

Furthermore, the presence of a ¹⁹F nucleus (spin I = ½) introduces additional coupling:

-

¹H-¹⁹F Coupling: This coupling can occur over multiple bonds. The magnitude of JHF can be significant and provides crucial structural information[5][6][7].

Predicted ¹H NMR Spectrum of this compound

Based on the principles outlined above, a detailed prediction of the ¹H NMR spectrum can be made.

Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The aromatic region of the spectrum is expected to show two distinct signals corresponding to H3 and H6. The tosyl groups will also contribute signals from their aromatic protons and methyl groups.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J) in Hz | Rationale |

| H6 | 8.0 - 8.5 | Doublet of doublets (dd) | ⁴J(H6-F) ≈ 5-8 Hz, ⁴J(H6-H3) ≈ 2-3 Hz | Strongly deshielded by the ortho nitro group. Coupled to the meta fluorine and the meta H3. |

| H3 | 7.0 - 7.5 | Doublet of doublets (dd) | ³J(H3-F) ≈ 8-10 Hz, ⁴J(H3-H6) ≈ 2-3 Hz | Shielded by the para tosylamino group but deshielded by the ortho tosylamino group and the meta fluorine. Coupled to the ortho fluorine and the meta H6. |

| NH | 9.0 - 10.0 | Broad singlet | Protons on nitrogen atoms often appear as broad signals and are exchangeable with D₂O. | |

| Tosyl (aromatic) | 7.2 - 7.8 | Two doublets | ³JHH ≈ 8 Hz | The four aromatic protons on each tosyl group will appear as two sets of doublets in a typical AA'BB' system. |

| Tosyl (CH₃) | 2.3 - 2.5 | Singlet | The methyl protons of the tosyl groups will appear as a singlet. |

Note: These are predicted values. The actual spectrum may vary depending on the solvent and other experimental conditions.

Spectral Interpretation Workflow

A systematic approach is crucial for interpreting the ¹H NMR spectrum of a complex molecule.

Caption: Logical workflow for the interpretation of the ¹H NMR spectrum.

Experimental Protocol: Acquiring a High-Quality Spectrum

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials and Equipment:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

-

NMR tube (5 mm)

-

NMR spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the sample. b. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for compounds with NH protons. c. Transfer the solution to a 5 mm NMR tube.

-

Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm). b. Use a standard pulse sequence for ¹H NMR. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans). d. Apply a sufficient relaxation delay (e.g., 2-5 seconds) to ensure accurate integration.

-

Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID). b. Phase the spectrum correctly. c. Calibrate the chemical shift scale using the residual solvent peak as a reference. d. Integrate the signals. e. Analyze the chemical shifts, multiplicities, and coupling constants.

-

(Optional) D₂O Exchange: a. After acquiring the initial spectrum, add a drop of D₂O to the NMR tube. b. Shake the tube gently and re-acquire the ¹H NMR spectrum. c. The signal corresponding to the NH protons should disappear or significantly decrease in intensity.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex but interpretable. A thorough understanding of the electronic effects of the substituents and the principles of spin-spin coupling is essential for accurate spectral assignment. The combination of chemical shift analysis, multiplicity patterns, and coupling constants, particularly the ¹H-¹⁹F couplings, provides a powerful means of confirming the structure of this molecule. This guide provides a robust framework for both predicting and interpreting the spectrum, serving as a valuable resource for researchers in the field.

References

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. Retrieved from [Link]

-

University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

-

StackExchange. (2017). Nitrobenzene and other monosubstituted benzenes ¹H vs ¹³C NMR assignments. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of nitrobenzene amination products. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2-Dichloro-4-nitrobenzene ¹H NMR Spectrum. Retrieved from [Link]

-

Wiley Online Library. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂) /Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Retrieved from [Link]

-

MDPI. (2024). Synthesis, Characterization and Biological Activity Evaluation of Some 1,N-bis-(4-amino-5-mercapto-1,2,4-triazol-3-yl) Alkanes. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

YouTube. (2021). How to Analyze Chemical Shift in the Aromatic Region (¹H NMR). Retrieved from [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Retrieved from [Link]

-

MDPI. (n.d.). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

An In-Depth Technical Guide to the Infrared Spectroscopy of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the FT-IR spectrum of this complex aromatic molecule. We will explore the characteristic vibrational modes of its constituent functional groups, predict a representative spectrum, and outline a rigorous, self-validating experimental protocol for its acquisition.

Introduction

This compound is a multifaceted organic compound featuring a highly substituted benzene ring. Its structure incorporates several key functional groups: two sulfonamide moieties, a nitro group, and a fluorine atom, all attached to a central aromatic core. This unique combination of electron-withdrawing and sterically bulky groups results in a complex and informative infrared spectrum. Understanding this spectrum is crucial for confirming the molecule's identity, assessing its purity, and gaining insights into its molecular structure and bonding.

Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch, bend, or otherwise vibrate. An FT-IR spectrometer measures this absorption as a function of frequency (typically expressed in wavenumbers, cm⁻¹), generating a unique spectral "fingerprint" for the compound.

Predicted Infrared Spectrum: A Deconstructive Analysis

In the absence of a publicly available experimental spectrum for this compound, we can construct a highly accurate predicted spectrum by analyzing the characteristic vibrational frequencies of its core components. This deconstructive approach allows us to anticipate the key features of the spectrum and provides a robust framework for interpreting experimental data.

The Sulfonamide Group (-SO₂NH-)

The two p-toluenesulfonamide (tosyl) groups are dominant features in the IR spectrum. We can reference the spectrum of a model compound like p-toluenesulfonamide to assign these vibrations.[1][2]

-

N-H Stretching: The N-H bonds of the secondary sulfonamide will exhibit a stretching vibration. In solid-state spectra, this peak is often broadened due to hydrogen bonding and typically appears in the range of 3300-3200 cm⁻¹.

-

S=O Stretching: The sulfonyl group (-SO₂-) gives rise to two distinct and intense absorption bands:

-

Asymmetric S=O Stretch: A strong band typically found between 1350-1300 cm⁻¹.

-

Symmetric S=O Stretch: Another strong band, usually appearing in the 1170-1140 cm⁻¹ region.[3]

-

-

S-N Stretching: The sulfur-nitrogen single bond stretch is expected in the 925-900 cm⁻¹ range.[4]

The Aromatic Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing substituent, and its vibrations are characteristically intense.[5] For aromatic nitro compounds, these are:

-

Asymmetric NO₂ Stretch: A very strong and sharp absorption between 1550-1475 cm⁻¹. The presence of other substituents on the ring will influence the exact position.

-

Symmetric NO₂ Stretch: A strong absorption in the 1360-1290 cm⁻¹ range.[5]

The Substituted Benzene Core

The central benzene ring, with its unique 1,2,4,5-substitution pattern, will display several characteristic absorptions:

-

Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

C=C Ring Stretching: A series of medium to weak bands in the 1600-1450 cm⁻¹ region. These are characteristic of the aromatic ring itself.

-

C-H Out-of-Plane Bending: The substitution pattern dictates the position of these strong bands in the "fingerprint region" (below 1000 cm⁻¹). For an ortho-disubstituted pattern like the two amino groups, a strong band is expected between 770-735 cm⁻¹.[6][7] The overall substitution pattern will likely result in a complex set of absorptions in this region.

-

C-F Stretching: The carbon-fluorine bond will produce a strong absorption, typically in the 1250-1000 cm⁻¹ range. Its exact position can be influenced by the electronic environment.

-

C-N Stretching: The carbon-nitrogen bond of the nitro group will have a stretching vibration, often found in the 870-810 cm⁻¹ region.

Tabular Summary of Predicted Vibrational Frequencies

| Functional Group/Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity | Notes |

| N-H Stretch (Sulfonamide) | 3300 - 3200 | Medium, Broad | Broadening due to hydrogen bonding. |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds. |

| Asymmetric NO₂ Stretch | 1550 - 1475 | Strong, Sharp | A key indicator of the nitro group.[5] |

| C=C Aromatic Ring Stretch | 1600 - 1450 | Medium to Weak | A series of bands is expected. |

| Symmetric NO₂ Stretch | 1360 - 1290 | Strong | Often appears near the S=O stretch.[5] |

| Asymmetric S=O Stretch | 1350 - 1300 | Strong | Characteristic of the sulfonyl group. |

| C-F Stretch | 1250 - 1000 | Strong | Can overlap with other absorptions. |

| Symmetric S=O Stretch | 1170 - 1140 | Strong | Another key sulfonamide band.[3] |

| S-N Stretch | 925 - 900 | Medium | May be difficult to assign definitively.[4] |

| C-N Stretch (Nitro Group) | 870 - 810 | Medium | |

| C-H Out-of-Plane Bending | 850 - 700 | Strong | Complex pattern due to 1,2,4,5-substitution. |

Experimental Protocol: A Self-Validating Workflow

To obtain a high-quality, reliable FT-IR spectrum of this compound, a systematic and self-validating experimental workflow is essential. This ensures data integrity and reproducibility.

Sample Preparation: The KBr Pellet Method

For a solid, non-volatile compound like the target molecule, the potassium bromide (KBr) pellet method is a robust and widely accepted technique. KBr is transparent to infrared radiation over a broad range, providing a clear window for analysis.

Step-by-Step Protocol:

-

Material Purity Check: Ensure the sample of this compound is of high purity. Impurities will introduce extraneous peaks into the spectrum.

-

Drying: Thoroughly dry both the sample and spectroscopic grade KBr powder in an oven at ~110°C for at least 2-4 hours to remove any adsorbed water. Moisture will lead to broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹, which can obscure important spectral features.

-

Grinding and Mixing: In a dry agate mortar and pestle, grind approximately 1-2 mg of the sample until it forms a fine, glossy powder. Add ~100-200 mg of the dried KBr and continue to grind the mixture until it is homogeneous. The fine particle size is crucial to minimize scattering of the infrared radiation.

-

Pellet Pressing: Transfer the mixture to a pellet press die. Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. An opaque or cloudy pellet indicates insufficient grinding or mixing and will result in a poor-quality spectrum.

-

Sample Holder: Carefully place the KBr pellet into the sample holder of the FT-IR spectrometer.

Data Acquisition

-

Background Spectrum: With the sample chamber empty, acquire a background spectrum. This will account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the sample holder with the KBr pellet into the spectrometer and acquire the sample spectrum.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹ (a good balance between signal-to-noise and peak resolution for a solid sample)

-

Scans: 16-32 scans (co-adding multiple scans improves the signal-to-noise ratio)

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Self-Validation and Quality Control

-

Baseline Correction: The baseline of the final spectrum should be flat. A sloping baseline can indicate poor pellet quality.

-

Peak Shape: Absorbance peaks should be sharp and well-defined (except for those known to be broad, like the N-H stretch). Distorted peak shapes can be a sign of sample concentration issues.

-

Reproducibility: Prepare and analyze a second KBr pellet from the same sample batch to ensure the spectrum is reproducible.

Visualizing the Workflow and Molecular Structure

To further clarify the experimental process and the structure of the target molecule, the following diagrams are provided.

Caption: A streamlined workflow for acquiring the FT-IR spectrum.

Caption: The chemical structure of the target molecule.

Conclusion

The infrared spectrum of this compound is predicted to be rich with distinct and identifiable absorption bands corresponding to its various functional groups. The strong absorptions of the nitro and sulfonyl groups are expected to be particularly prominent. By following a meticulous and self-validating experimental protocol, a high-quality spectrum can be obtained, allowing for unambiguous confirmation of the molecule's structure. This guide provides the necessary theoretical framework and practical steps for researchers to confidently utilize FT-IR spectroscopy in the characterization of this and other complex aromatic compounds.

References

-

National Institute of Standards and Technology. p-Toluenesulfonamide. NIST Chemistry WebBook. [Link][1]

-

IDOSI Publications. Synthesis and Characterization of a N, N'- Bissalicylidene- 1, 2- Phenylenediamine (I)( Salophene) Galodinium. [Link][8]

-

PubMed. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. [Link][9]

-

University of California, Los Angeles. IR: nitro groups. [Link][5]

-

Taylor & Francis Online. Synthesis, Spectroscopic (FTIR, FT-Raman and UV-Vis), Structural Investigation, Hirshfeld, AIM, NBO, Chemical Reactivity, In-Vitro and In-Silico Analysis of N-(2-Hydroxyphenyl)-4-Toluenesulfonamide. [Link][3]

-

ResearchGate. A study of mono-, di- and tri-tosylated amines: An unexpected sulfonamide. [Link][10]

-

National Institute of Standards and Technology. P-toluenesulfonamide, n-(4-acetamidobutyl)-. NIST Chemistry WebBook. [Link][4]

-

ResearchGate. IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase, ab initio analysis of vibrational spectra and reliable force fields of nitrobenzene and 1,3,5-trinitrobenzene. [Link][11]

-

Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link][6]

-

ResearchGate. FT-IR spectrum and molecular structure of methyl p-toluene sulfonate.... [Link][12]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link][13]

-

International Journal of Science and Research (IJSR). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. [Link][14]

-

National Center for Biotechnology Information. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. [Link][15]

-

National Institute of Standards and Technology. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide. NIST Chemistry WebBook. [Link][16]

-

National Center for Biotechnology Information. 1-Fluoro-2-nitrobenzene. PubChem. [Link][18]

Sources

- 1. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Toluenesulfonamide (70-55-3) IR Spectrum [chemicalbook.com]

- 3. tandfonline.com [tandfonline.com]

- 4. P-toluenesulfonamide, n-(4-acetamidobutyl)- [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. IR Spectrum: Aromatics [quimicaorganica.org]

- 8. idosi.org [idosi.org]

- 9. [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. ijsr.net [ijsr.net]

- 15. Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide [webbook.nist.gov]

- 17. chemcd.com [chemcd.com]

- 18. 1-Fluoro-2-nitrobenzene | C6H4FNO2 | CID 73895 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene

Foreword: Navigating the Stability Landscape of a Novel Aromatic System

To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide offers a comprehensive framework for understanding and evaluating the stability of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene. As a molecule featuring a confluence of functional groups—a nitroaromatic ring, two tosylamino substituents, and a fluorine atom—its stability profile is anticipated to be multifaceted. This document moves beyond a mere recitation of facts, providing a deep, causality-driven exploration of the potential degradation pathways and the robust experimental designs required to elucidate them. Our approach is grounded in the principles of forced degradation, serving as a predictive tool to ensure the integrity, safety, and efficacy of potential drug candidates derived from this core structure.

Molecular Architecture and Predicted Stability Concerns

The chemical structure of this compound presents a unique interplay of electron-withdrawing and sterically bulky groups, which will fundamentally govern its reactivity and stability.

-

Nitroaromatic Core: The nitro group, a potent electron-withdrawing moiety, significantly influences the electron density of the benzene ring. This generally imparts resistance to oxidative degradation but also renders the molecule susceptible to nucleophilic attack and reduction.[1] Furthermore, nitroaromatic compounds are known for their potential thermal instability, which can lead to runaway reactions if not handled and stored properly.[2]

-

Ditosylamino Substituents: The two bulky tosylamino groups at the 1 and 2 positions introduce significant steric hindrance. This may sterically shield the adjacent nitro and fluoro groups from certain chemical attacks. Sulfonamides, the class of compounds to which tosylamides belong, are generally considered hydrolytically stable under neutral and alkaline conditions.[3][4] However, their stability can be compromised under acidic pH, primarily through the cleavage of the S-N bond.[5]

-

Fluoro Substituent: The carbon-fluorine bond is one of the strongest in organic chemistry, suggesting that the fluorine atom itself is unlikely to be a primary point of degradation. However, its strong electron-withdrawing nature further activates the aromatic ring to nucleophilic substitution, potentially influencing the reactivity of other substituents. While the C-F bond is strong, it is not entirely inert, and its impact on the overall molecular stability must be considered.[6]

Potential Degradation Pathways: A Mechanistic Perspective

A thorough understanding of potential degradation pathways is critical for designing stability-indicating analytical methods and for developing stable formulations. Based on the functional groups present, we can hypothesize several key degradation routes for this compound.

Hydrolytic Degradation

Given the presence of two sulfonamide linkages, hydrolysis is a primary stability concern, particularly under acidic or strongly basic conditions.

-

Acid-Catalyzed Hydrolysis: In an acidic environment, the nitrogen atom of the sulfonamide can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the N-S bond, yielding p-toluenesulfonic acid and the corresponding amino-nitrobenzene derivative.

-

Base-Catalyzed Hydrolysis: While generally more stable to base, under forcing conditions, hydroxide ions could potentially attack the sulfonyl group, leading to a similar cleavage of the N-S bond.

Photodegradation

Aromatic nitro compounds and sulfonamides can be susceptible to photodegradation.[7] Exposure to light, particularly in the UV range, could initiate several degradation pathways.

-

Direct Photolysis: The molecule may directly absorb light energy, leading to an excited state that can undergo various reactions, such as rearrangement or cleavage of the N-S or C-N bonds.[8]

-

Photosensitization: Other components in a formulation could absorb light and transfer the energy to the this compound molecule, initiating its degradation.[8]

-

Reductive Desulfonylation: Photochemical conditions can sometimes lead to the reductive cleavage of the N-S bond in tosylamides.[7]

Thermal Degradation

As with many nitroaromatic compounds, thermal stress is a significant concern.[2][9] The high bond energy of the C-NO2 group can be overcome at elevated temperatures, potentially leading to explosive decomposition.[2]

-

Decomposition: At elevated temperatures, the molecule could undergo complex decomposition reactions, potentially involving the loss of the nitro group and the tosyl groups. The presence of multiple nitro and sulfonyl groups could lead to the rapid release of gaseous products.

Reductive Degradation

The nitro group is susceptible to reduction, which can lead to a variety of products, including nitroso, hydroxylamino, and amino derivatives. This is a critical pathway to investigate, as the resulting aromatic amines can have significantly different toxicological profiles.

A Framework for Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish the specificity of stability-indicating analytical methods.[10][11][12] A systematic approach to the forced degradation of this compound is outlined below.

Experimental Design

The following table summarizes the recommended stress conditions for a comprehensive forced degradation study.

| Stress Condition | Recommended Parameters | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60°C, 24-72 hours | N-S bond cleavage |

| Base Hydrolysis | 0.1 M NaOH, 60°C, 24-72 hours | N-S bond cleavage |

| Neutral Hydrolysis | Purified Water, 60°C, 24-72 hours | Baseline stability |

| Oxidative | 3% H₂O₂, RT, 24 hours | Oxidation of the aromatic ring or substituents |

| Photolytic (ICH Q1B) | >1.2 million lux hours and >200 W h/m² | Photochemical reactions, N-S or C-N cleavage |

| Thermal (Dry Heat) | 80°C, 72 hours | Thermal decomposition |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[13][14]

-

Method Development: A reverse-phase C18 column with a gradient elution of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate) is a good starting point. The method should be optimized to achieve baseline separation of all significant degradation products.

-

Detection: A photodiode array (PDA) detector is highly recommended to assess peak purity and to obtain UV spectra of the degradation products, which can aid in their identification.

-

Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for the structural elucidation of the degradation products.

Visualizing the Stability Assessment Workflow

To provide a clear overview of the logical flow of a comprehensive stability assessment for this compound, the following workflow diagram is presented.

Caption: Workflow for the stability assessment of this compound.

Detailed Experimental Protocol: Acid-Catalyzed Forced Degradation

This protocol provides a step-by-step methodology for investigating the hydrolytic stability of this compound under acidic conditions.

-

Preparation of Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

-

Stress Sample Preparation: Transfer 1 mL of the stock solution to a 10 mL volumetric flask. Add 1 mL of 1 M HCl to the flask. Dilute to volume with a 50:50 mixture of acetonitrile and water. This results in a final concentration of approximately 0.1 mg/mL in 0.1 M HCl.

-

Control Sample Preparation: Prepare a control sample in the same manner as the stress sample, but replace the 1 M HCl with 1 mL of purified water.

-

Incubation: Place both the stress and control samples in a water bath or oven maintained at 60°C.

-

Time-Point Sampling: Withdraw aliquots from both the stress and control samples at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).

-

Neutralization and Dilution: Immediately before analysis, neutralize the aliquots from the stress sample with an equivalent amount of 1 M NaOH. Dilute both the stress and control samples to a suitable concentration for HPLC analysis.

-

HPLC Analysis: Analyze the samples using the validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stress and control samples. Calculate the percentage degradation of the parent compound and the percentage of each degradation product formed.

Concluding Remarks and Future Directions

The stability of this compound is a critical parameter that will dictate its viability as a scaffold for drug development. This guide has provided a comprehensive, scientifically-grounded framework for approaching its stability assessment. By understanding the inherent reactivity of its constituent functional groups and by applying a systematic forced degradation methodology, researchers can proactively identify potential liabilities and develop strategies to mitigate them. The insights gained from these studies will be invaluable for formulation development, the establishment of appropriate storage conditions, and ultimately, for ensuring the delivery of a safe and effective therapeutic agent to patients. Further research should focus on the isolation and definitive structural elucidation of the major degradation products to fully understand the transformation pathways and to assess their potential toxicological impact.

References

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]

-

PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene. Retrieved from [Link]

-

Wikipedia. (2023, April 29). 1,2-Dichloro-4-nitrobenzene. In Wikipedia. [Link]

-

Białk-Bielińska, A., Stolte, S., Arning, J., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1333-1341. [Link]

-

Wang, L., et al. (2018). Photochemical Desulfonylation of N-Tosyl Amides by 2-Phenyl-N,N′-Dimethylbenzimidazoline (PDMBI). ResearchGate. [Link]

-

National Research Council (US) Committee on Toxicology. (1992). Guidelines for Developing Community Emergency Exposure Levels for Hazardous Substances. National Academies Press (US). [Link]

-

Zhang, L., et al. (2013). The Study about the Degradation of Nitrobenzene by Domesticated Activated Sludge and the Initial Validation of Toxicology before. Scientific Research Publishing. [Link]

- Google Patents. (n.d.). US4164517A - Preparation of fluoronitrobenzene.

-

Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Nitrobenzene – Knowledge and References. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]

-

Kennedy, G. L. (1986). Toxicology of the fluoroalkenes: review and research needs. CRC Critical Reviews in Toxicology, 17(2), 129-152. [Link]

-

Gustavo, R. P., et al. (2020). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 59(21), 15998–16009. [Link]

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Singh, B., & Singh, S. (2014). investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]

-

Spain, J. C. (1995). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Thatcher, S. R., et al. (2001). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. Pharmaceutical Technology, 25(4), 50-64. [Link]

-

JETIR. (2021). AN INTRODUCTION TO FORCED DEGRADATION STUDIES FOR DRUG SUBSTANCE & DRUG PRODUCTS. [Link]

-

Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. [Link]

-

ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. Retrieved from [Link]

-

Alsante, K. M., et al. (2003). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 27(3), 60-72. [Link]

-

IAGIM. (n.d.). Photostability. Retrieved from [Link]

-

Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

ASM Journals. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

Kennedy, G. L., Jr. (1990). Toxicology of fluorine-containing monomers. IARC Scientific Publications, (103), 239-253. [Link]

-

Mass.gov. (n.d.). Fluorinated Compounds. Retrieved from [Link]

-

Leggio, A., et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. Organic Process Research & Development, 25(3), 548-555. [Link]

Sources

- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]

- 3. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. q1scientific.com [q1scientific.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jetir.org [jetir.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

Methodological & Application

Medicinal Chemistry Applications of 1,2-Ditosylamino-4-fluoro-5-nitrobenzene Derivatives: A Scaffold for Kinase Inhibitor Discovery

Application Note

Introduction

In the landscape of modern drug discovery, the development of novel molecular scaffolds that provide access to diverse and biologically relevant chemical space is of paramount importance. The 1,2-ditosylamino-4-fluoro-5-nitrobenzene core represents a highly versatile, yet underexplored, platform for the synthesis of targeted therapeutics. The strategic placement of its functional groups—a protected vicinal diamine, an activating nitro group, and a fluorine atom—offers a rich toolkit for medicinal chemists. The tosyl-protected amines allow for sequential and regioselective manipulations, the nitro group can be readily reduced to an amine for further diversification, and the fluorine atom can enhance pharmacokinetic properties and binding affinity.[1][2][3]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound derivatives. It focuses on their application as precursors to potent kinase inhibitors, leveraging the common synthetic pathway of cyclization into benzimidazole-based structures—a privileged scaffold in kinase inhibitor design.[4][5] We will detail the synthesis of the core scaffold, its derivatization, and provide a protocol for evaluating the resulting compounds in a representative in vitro kinase inhibition assay.

Section 1: The Core Scaffold - Synthesis and Strategic Importance

The this compound scaffold is not typically an "off-the-shelf" reagent. Its value lies in its role as a key intermediate, derived from more common starting materials. The strategic importance of this scaffold is threefold:

-

Protected Diamine Functionality : The two tosyl groups serve as robust protecting groups for the amines. This is critical as it prevents unwanted side reactions and allows chemists to perform reactions on other parts of the molecule, such as nucleophilic aromatic substitution at the fluorine position. The tosyl groups can be removed under specific conditions later in the synthetic sequence to reveal the free diamine, which is poised for cyclization reactions.

-

Activated Aromatic Ring : The presence of a strongly electron-withdrawing nitro group, para to the fluorine atom, significantly activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of side chains and pharmacophoric elements at the C-4 position, which is a key vector for exploring structure-activity relationships (SAR).

-

The Role of Fluorine : The incorporation of fluorine into drug candidates can profoundly influence metabolic stability, membrane permeability, pKa, and binding affinity.[1][2][3] In this scaffold, the fluorine atom serves as both a good leaving group for SNAr reactions and a potential modulator of the final compound's biological properties.

The synthesis generally begins with a more accessible precursor, such as 1,2-dichloro-4-nitrobenzene.[6] The subsequent steps involve amination, protection, and fluorination to arrive at the desired scaffold.

Sources

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of novel 5-fluoro-N2,N4-diphenylpyrimidine-2,4-diamines as potent inhibitors against CDK2 and CDK9 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Synthesis of Substituted Benzimidazoles

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Benzimidazole Scaffold - A Cornerstone in Medicinal Chemistry

The benzimidazole nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and an imidazole ring, represents a privileged scaffold in the realm of medicinal chemistry and materials science.[1] Its structural resemblance to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[2] Consequently, benzimidazole derivatives have been successfully developed into a wide array of therapeutic agents, including antiulcer drugs (e.g., omeprazole), anthelmintics (e.g., albendazole), antihistamines, and anticancer agents.[1][3]

The remarkable versatility of the benzimidazole core stems from the feasibility of introducing a diverse range of substituents at the 1-, 2-, and benzene ring positions, enabling fine-tuning of its physicochemical and biological properties. This guide provides an in-depth exploration of the key experimental procedures for the synthesis of substituted benzimidazoles, offering detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of various synthetic strategies to empower researchers in their quest for novel and functional molecules.

I. Foundational Synthetic Strategies: An Overview

The synthesis of the benzimidazole core primarily relies on the condensation reaction between an o-phenylenediamine and a one-carbon electrophile. The choice of this electrophile—be it a carboxylic acid, an aldehyde, or another functional equivalent—largely dictates the nature of the substituent at the 2-position of the resulting benzimidazole. Over the years, numerous methodologies have been developed, ranging from classical acid-catalyzed thermal condensations to modern, milder, and more efficient catalytic systems.

This guide will delve into the following key synthetic approaches:

-

The Phillips Condensation: A classic and robust method involving the reaction of o-phenylenediamines with carboxylic acids under acidic conditions.

-

Condensation with Aldehydes: A versatile and widely used approach that offers access to a vast library of 2-substituted benzimidazoles.

-

Microwave-Assisted Synthesis: A modern technique that significantly accelerates reaction times and often improves yields.

-

Green Synthetic Approaches: Methodologies that employ environmentally benign catalysts and solvents, aligning with the principles of sustainable chemistry.

II. The Phillips Condensation: A Time-Tested Approach

The Phillips condensation, first reported in 1928, remains a cornerstone for the synthesis of 2-substituted benzimidazoles. This method involves the reaction of an o-phenylenediamine with a carboxylic acid (or its derivative) in the presence of a strong acid, typically hydrochloric acid or polyphosphoric acid (PPA), under heating.[4]

Causality of Experimental Choices:

-

Acid Catalyst: The acid serves a dual purpose. It protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating the initial nucleophilic attack by the amino group of the o-phenylenediamine. Subsequently, the acidic medium promotes the dehydration of the tetrahedral intermediate and the final cyclization to form the aromatic imidazole ring.

-

Heating: The reaction generally requires elevated temperatures to overcome the activation energy barrier for the dehydration and cyclization steps.

Protocol 1: Synthesis of 2-Phenylbenzimidazole via Phillips Condensation

This protocol details the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzoic acid using polyphosphoric acid (PPA) as the catalyst and dehydrating agent.

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

Benzoic acid (1.22 g, 10 mmol)

-

Polyphosphoric acid (PPA, ~15 g)

-

10% Sodium carbonate solution

-

Ethanol

-

Deionized water

Equipment:

-

100 mL three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Buchner funnel and filter flask

-

Beakers and graduated cylinders

Procedure:

-

Reaction Setup: In the 100 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, combine o-phenylenediamine (1.08 g, 10 mmol) and benzoic acid (1.22 g, 10 mmol).

-

Addition of PPA: Carefully add polyphosphoric acid (~15 g) to the flask.

-

Heating: Heat the reaction mixture to 150-160 °C with continuous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).

-

Quenching: After the reaction is complete, allow the mixture to cool to approximately 80-90 °C. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water (~200 mL) with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the aqueous solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. A solid precipitate of 2-phenylbenzimidazole will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove any inorganic impurities.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford 2-phenylbenzimidazole as a crystalline solid.

-

Drying: Dry the purified product in a vacuum oven at 60 °C.

III. Condensation with Aldehydes: A Versatile and Efficient Route

The condensation of o-phenylenediamines with aldehydes is one of the most straightforward and widely employed methods for synthesizing 2-substituted benzimidazoles.[3] This reaction typically proceeds in two stages: initial formation of a Schiff base, followed by oxidative cyclization to the benzimidazole. A variety of oxidizing agents and catalysts can be used to facilitate this transformation.

Causality of Experimental Choices:

-

Catalyst: Acidic catalysts (e.g., p-toluenesulfonic acid, ammonium chloride) are often used to promote the initial condensation between the amine and the aldehyde to form the Schiff base intermediate.[4][5]

-

Oxidizing Agent: An oxidant is required for the subsequent cyclodehydrogenation of the dihydrobenzimidazole intermediate to the aromatic benzimidazole. Common oxidants include air, hydrogen peroxide, or nitrobenzene. In many modern procedures, the catalyst itself can facilitate the oxidation.[6]

Protocol 2: Synthesis of 2-(4-Chlorophenyl)-1H-benzimidazole using an Ammonium Chloride Catalyst

This protocol describes a simple and efficient one-pot synthesis of a 2-arylbenzimidazole at room temperature.[5]

Materials:

-

o-Phenylenediamine (1.08 g, 10 mmol)

-

4-Chlorobenzaldehyde (1.40 g, 10 mmol)

-

Ammonium chloride (NH₄Cl, 2.14 g, 40 mmol)

-

Chloroform (CHCl₃, 50 mL)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Separatory funnel

-

Chromatography column

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.08 g, 10 mmol), 4-chlorobenzaldehyde (1.40 g, 10 mmol), and ammonium chloride (2.14 g, 40 mmol) in chloroform (50 mL).[5]

-

Stirring: Stir the reaction mixture at room temperature for approximately 4 hours. Monitor the reaction progress by TLC.[5]

-

Work-up: Upon completion, remove the chloroform under reduced pressure using a rotary evaporator.

-

Extraction: Add ethyl acetate (50 mL) to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with water (2 x 20 mL).[5]

-

Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purification: Purify the crude solid by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield 2-(4-chlorophenyl)-1H-benzimidazole.[5]

IV. Microwave-Assisted Synthesis: Accelerating Discovery

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of benzimidazole synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods.[6][7][8]

Causality of Experimental Choices:

-

Microwave Irradiation: Microwaves directly and efficiently heat the reaction mixture through dielectric heating, leading to a rapid increase in temperature and significantly enhanced reaction rates.

-

Solvent-Free Conditions: Many microwave-assisted syntheses can be performed under solvent-free conditions, which is environmentally advantageous and simplifies product isolation.[7]

Protocol 3: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles

This protocol outlines a rapid, solvent-free synthesis of a 1,2-disubstituted benzimidazole using microwave irradiation.[7]

Materials:

-

N-Phenyl-o-phenylenediamine (184 mg, 1 mmol)

-

Benzaldehyde (106 mg, 1 mmol)

-

Erbium triflate (Er(OTf)₃, 1 mol%)

-

Ethyl acetate

-

Deionized water

-

Anhydrous sodium sulfate

Equipment:

-

Microwave synthesis reactor with a 3 mL glass vial

-

Magnetic stir bar

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 3 mL microwave reactor vial, combine N-phenyl-o-phenylenediamine (1 mmol), the desired aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (1 mol%).[7]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture for 5 minutes at a constant temperature of 60 °C.[7]

-

Monitoring: After cooling, monitor the reaction completion by TLC.

-

Work-up and Isolation: Add water to the reaction mixture to dissolve the catalyst. Extract the product with ethyl acetate (4 x 3 mL).[7]

-

Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the 1,2-disubstituted benzimidazole product.[7]

V. Green Synthetic Approaches

In line with the growing emphasis on sustainable chemistry, several eco-friendly methods for benzimidazole synthesis have been developed. These approaches often involve the use of water as a solvent, reusable catalysts, or solvent-free conditions.[9][10][11]

Comparative Analysis of Catalysts for Benzimidazole Synthesis

| Catalyst/Reagent System | Reaction Conditions | Advantages | Disadvantages | Reference |

| Polyphosphoric Acid (PPA) | High temperature (150-250 °C) | High yielding, robust | Harsh conditions, difficult work-up | [4] |

| H₂O₂/HCl | Room temperature, acetonitrile | Mild conditions, short reaction time | Use of strong acid and oxidant | [6] |

| Ammonium Chloride (NH₄Cl) | Room temperature, CHCl₃ | Mild, simple procedure | Use of chlorinated solvent | [5] |

| Er(OTf)₃ / Microwave | 60 °C, 5 min, solvent-free | Extremely fast, high yield, green | Requires specialized equipment | [7] |

| Boric Acid / Water | Room temperature, water | Environmentally benign, simple | May not be suitable for all substrates | [12] |

VI. Characterization of Substituted Benzimidazoles

The synthesized benzimidazole derivatives should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Melting Point: To assess purity.

-

Thin Layer Chromatography (TLC): To monitor reaction progress and purity.

-

Spectroscopy:

-

¹H and ¹³C NMR: To elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Representative Spectroscopic Data for 2-Phenyl-1H-benzo[d]imidazole

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.92 (bs, 1H, N-H), 8.19 (d, J = 7.6 Hz, 2H, Ar-H), 7.70-7.50 (m, 5H, Ar-H), 7.25 (m, 2H, Ar-H).[3]

-

¹³C NMR (100 MHz, DMSO-d₆): δ 151.7, 144.1, 135.5, 130.5, 130.3, 129.3, 126.8, 122.6, 121.8, 119.2, 111.7.[3]

-

Mass Spec (LCMS): m/z 195.09 (M+H)⁺.[3]

VII. Conclusion

The synthesis of substituted benzimidazoles is a rich and evolving field, offering a multitude of pathways to this vital heterocyclic scaffold. This guide has provided a detailed overview of several key methodologies, from the classical Phillips condensation to modern microwave-assisted and green protocols. By understanding the causality behind the experimental choices and following the detailed protocols, researchers can confidently and efficiently synthesize a diverse range of benzimidazole derivatives for applications in drug discovery, materials science, and beyond. The choice of synthetic route will ultimately depend on the specific target molecule, available resources, and desired scale of the reaction.

VIII. References

-

Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles through a one-pot condensation of o-phenylenediamines with aryl aldehydes in the presence of H2O2 and HCl in acetonitrile at room temperature. Synthesis, 2007(03), 417-427. [Link]

-

Al-Ostoot, F. H., Al-Ghorbany, F. A., & Al-Majedy, Y. K. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(3), 1633-1638. [Link]

-

Bollu, R., Bavantula, R., & Thotla, S. (2023). Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst. RSC Advances, 13(48), 34007-34020. [Link]

-

Curini, M., Fiasella, A., & Proietti, M. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(3), 987. [Link]

-

Kumar, A., Sharma, S., & Kumar, R. (2014). Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. BioMed Research International, 2014, 1-7. [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved January 23, 2026, from [Link]

-

Chen, Y., Xu, F., & Sun, Z. (2017). Synthesis of 1,2-disubstituted benzimidazoles using an aza-Wittig-equivalent process. RSC Advances, 7(71), 45031-45035. [Link]

-

A patent for a method for preparing 2-phenylbenzimidazole. (2021). CN113666875A.

-

A patent for a process for the preparation of benzimidazole derivatives and their salts. (2008). WO2008045777A2.

-

A comprehensive review on 2-substituted benzimidazole derivatives and its biological importance. (2023). SRR Publications. [Link]

-

A patent for a process for the optical purification of benzimidazole derivatives. (2005). EP1498416A1.

-

A process for preparing 2-phenylbenzimidazole. (n.d.). Google Patents.

-

Microwave-Assisted Synthesis of Benzimidazoles, Benzoxazoles, and Benzothiazoles from Resin-Bound Esters. (2008). ACS Combinatorial Science. [Link]

-

Efficient synthesis of 1,2-disubstituted benzimidazoles catalyzed by phosphoric acid as a homogeneous catalyst under mild conditions and investigating their anti-diabetes properties through molecular docking studies and calculations. (2021). PMC. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (2014). PMC. [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (n.d.). ResearchGate. [Link]

-

Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). Semantic Scholar. [Link]

-

Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. (2018). Oriental Journal of Chemistry. [Link]

-

ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. (2022). Chemistry Journal of Moldova. [Link]

-

Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020). PMC. [Link]

-

STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. (2024). Revues Scientifiques Marocaines. [Link]

-

1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010). Arabian Journal of Chemistry. [Link]

-

Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023). Eng. Proc.. [Link]

-

Highly efficient synthesis of benzimidazoles using microwave irradiation. (2022). Preprints.org. [Link]

-

Synthesis of 1,2-disubstituted benzimidazoles a. (n.d.). ResearchGate. [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2021). MDPI. [Link]

-

An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. (2022). The Royal Society of Chemistry. [Link]

-

Green and High Efficient Synthesis of 2-Aryl Benzimidazoles: Reaction of Arylidene Malononitrile and 1,2-Phenylenediamine Derivatives in Water or Solvent-Free Conditions. (2015). Scirp.org. [Link]

-

Green Synthesis of Benzimidazole Derivatives: an Overview on Green Chemistry and Its Applications. (2019). Chemical Methodologies. [Link]

-

Microwave assisted synthesis of some novel pyrazole substituted benzimidazoles and evaluation of their biological activities. (n.d.). [Link]

-

13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2021). MDPI. [Link]

-

Expedient synthesis of benzimidazoles using amides. (n.d.). The Royal Society of Chemistry. [Link]

-

RESEARCH ON BENZIMIDAZOLE DERIVATIVES. (2020). DTIC. [Link]

-

Characterization of three different benzimidazolium ligands and their organo-selenium complexes by using density functional theory and Raman spectroscopy. (2023). NIH. [Link]

-

Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. (2021). PubMed Central. [Link]

Sources